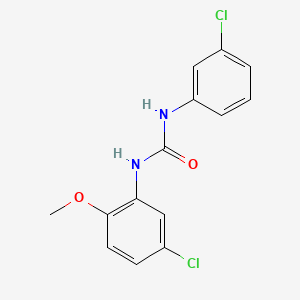

1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea

CAS No.: 321533-20-4

Cat. No.: VC16062104

Molecular Formula: C14H12Cl2N2O2

Molecular Weight: 311.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 321533-20-4 |

|---|---|

| Molecular Formula | C14H12Cl2N2O2 |

| Molecular Weight | 311.2 g/mol |

| IUPAC Name | 1-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea |

| Standard InChI | InChI=1S/C14H12Cl2N2O2/c1-20-13-6-5-10(16)8-12(13)18-14(19)17-11-4-2-3-9(15)7-11/h2-8H,1H3,(H2,17,18,19) |

| Standard InChI Key | RWJMFVKTBCCTAR-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC(=CC=C2)Cl |

Introduction

Key Structural Features:

-

The compound consists of:

-

A 5-chloro-2-methoxyphenyl group.

-

A 3-chlorophenyl group.

-

A central urea (NH-CO-NH) linkage.

-

These structural elements contribute to its stability and potential for biological interactions.

Synthesis

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea typically involves the following steps:

-

Starting Materials:

-

5-Chloro-2-methoxyaniline.

-

3-Chlorophenyl isocyanate.

-

-

Reaction Conditions:

-

The reaction is carried out under controlled temperature and stirring to ensure complete conversion of reactants and minimize side reactions.

-

Solvents like dichloromethane or ethanol are commonly used.

-

-

Reaction Mechanism:

-

The nucleophilic amine group in 5-chloro-2-methoxyaniline reacts with the electrophilic carbon of the isocyanate group in 3-chlorophenyl isocyanate.

-

This results in the formation of the urea bond.

-

-

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Infrared (IR) spectroscopy.

-

Mass Spectrometry (MS).

-

Spectroscopic Data:

-

NMR Spectroscopy:

-

Signals corresponding to aromatic protons typically appear in the range of – ppm.

-

Urea NH protons may appear as broad singlets due to hydrogen bonding interactions.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic peaks include:

-

: N-H stretching vibrations.

-

: C=O stretching vibrations from the urea group.

-

-

Crystallographic Studies:

-

The dihedral angles between the aromatic rings and the urea moiety influence molecular packing and potential biological interactions.

Potential Applications:

1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea has been investigated for its biological activities, particularly in medicinal chemistry:

-

Antitumor Properties:

-

Its ability to interact with enzymes or receptors involved in cellular signaling pathways makes it a candidate for anticancer research.

-

-

Enzyme Inhibition:

-

Urea derivatives are known for their inhibitory activity against enzymes like urease, which is implicated in various pathological conditions.

-

Mechanism of Action:

The compound may exert its effects by binding to specific biological targets, disrupting cellular functions such as proliferation or enzyme activity.

Chemical Reactivity

The compound exhibits typical reactivity patterns of urea derivatives:

-

Hydrolysis under acidic or basic conditions can yield amines and carbon dioxide.

-

Substitution reactions on the aromatic rings can be achieved using electrophilic or nucleophilic reagents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume